molecular formula C15H18BF3O2 B12064176 (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester

(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester

Cat. No.: B12064176
M. Wt: 298.11 g/mol
InChI Key: ICHUCLGNVHZZQF-UHFFFAOYSA-N
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Description

(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is further bonded to a boronic acid pinacol ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable vinyl precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

    Acids: Such as hydrochloric acid for protodeboronation

Major Products

Scientific Research Applications

(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is unique due to the presence of both the trifluoromethyl group and the styryl moiety, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s reactivity and stability, while the styryl moiety allows for versatile chemical transformations .

Properties

Molecular Formula

C15H18BF3O2

Molecular Weight

298.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3

InChI Key

ICHUCLGNVHZZQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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